(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid
(±)9-HpODE is a racemic mixture of the fatty acid hydroperoxide product (9(S)-HpODE) formed from lipoxygenase action on linoleic acid. It shows antimicrobial activity against various fungal and bacterial pathogens and thus may play a role in plant defense. In mammalian species, monocyte-induced oxidization of LDL generates significant amounts of esterified 9-HpODE, which is rapidly reduced to 9-HODE.
9(S)-Hpode belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. 9(S)-Hpode is considered to be a practically insoluble (in water) and relatively neutral molecule. 9(S)-Hpode has been detected in multiple biofluids, such as blood and urine. Within the cell, 9(S)-hpode is primarily located in the membrane (predicted from logP) and cytoplasm.
9(S)-Hpode belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. 9(S)-Hpode is considered to be a practically insoluble (in water) and relatively neutral molecule. 9(S)-Hpode has been detected in multiple biofluids, such as blood and urine. Within the cell, 9(S)-hpode is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
5502-91-0
VCID:
VC20879189
InChI:
InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+
SMILES:
CCCCCC=CC=CC(CCCCCCCC(=O)O)OO
Molecular Formula:
C18H32O4
Molecular Weight:
312.4 g/mol
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid
CAS No.: 5502-91-0
Cat. No.: VC20879189
Molecular Formula: C18H32O4
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (±)9-HpODE is a racemic mixture of the fatty acid hydroperoxide product (9(S)-HpODE) formed from lipoxygenase action on linoleic acid. It shows antimicrobial activity against various fungal and bacterial pathogens and thus may play a role in plant defense. In mammalian species, monocyte-induced oxidization of LDL generates significant amounts of esterified 9-HpODE, which is rapidly reduced to 9-HODE. 9(S)-Hpode belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. 9(S)-Hpode is considered to be a practically insoluble (in water) and relatively neutral molecule. 9(S)-Hpode has been detected in multiple biofluids, such as blood and urine. Within the cell, 9(S)-hpode is primarily located in the membrane (predicted from logP) and cytoplasm. |
|---|---|
| CAS No. | 5502-91-0 |
| Molecular Formula | C18H32O4 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid |
| Standard InChI | InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+ |
| Standard InChI Key | JGUNZIWGNMQSBM-ZJHFMPGASA-N |
| Isomeric SMILES | CCCCC/C=C\C=C\C(CCCCCCCC(=O)O)OO |
| SMILES | CCCCCC=CC=CC(CCCCCCCC(=O)O)OO |
| Canonical SMILES | CCCCCC=CC=CC(CCCCCCCC(=O)O)OO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator